molecular formula C12H7ClN2OS B7856664 7-(3-chlorophenyl)-1H-thieno[3,2-d]pyrimidin-4-one

7-(3-chlorophenyl)-1H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B7856664
M. Wt: 262.72 g/mol
InChI Key: VWSZYWKIKGDOKQ-UHFFFAOYSA-N
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Description

7-(3-chlorophenyl)-1H-thieno[3,2-d]pyrimidin-4-one is a heterocyclic compound that belongs to the class of thienopyrimidines. This compound is characterized by a fused ring system consisting of a thiophene ring and a pyrimidine ring, with a 3-chlorophenyl group attached at the 7th position. Thienopyrimidines are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-chlorophenyl)-1H-thieno[3,2-d]pyrimidin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-chlorobenzaldehyde with thiourea to form 3-chlorophenylthiourea, which is then cyclized with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The resulting intermediate undergoes further cyclization and oxidation to yield the desired thienopyrimidine compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

7-(3-chlorophenyl)-1H-thieno[3,2-d]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as potassium carbonate, and solvents like dimethylformamide.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted thienopyrimidines depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cell signaling.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties. It has shown promise in preclinical studies as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 7-(3-chlorophenyl)-1H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby disrupting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells. Additionally, the compound may interact with other proteins involved in inflammatory responses, contributing to its anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    7-(3-chlorophenyl)-1H-pyrrolo[2,3-d]pyrimidin-4-one: Similar structure but with a pyrrole ring instead of a thiophene ring.

    7-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-one: Contains a pyrazole ring fused to the pyrimidine ring.

    7-(3-chlorophenyl)-1H-imidazo[1,2-d]pyrimidin-4-one: Features an imidazole ring in place of the thiophene ring.

Uniqueness

7-(3-chlorophenyl)-1H-thieno[3,2-d]pyrimidin-4-one is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This structural feature can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable scaffold for drug discovery and development.

Properties

IUPAC Name

7-(3-chlorophenyl)-1H-thieno[3,2-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClN2OS/c13-8-3-1-2-7(4-8)9-5-17-11-10(9)14-6-15-12(11)16/h1-6H,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWSZYWKIKGDOKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CSC3=C2NC=NC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Cl)C2=CSC3=C2NC=NC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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